molecular formula C5H10N2O B13340746 (3R,5S)-3-Amino-5-methylpyrrolidin-2-one

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one

Cat. No.: B13340746
M. Wt: 114.15 g/mol
InChI Key: SWTNSRXCWULTDK-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one: is a chiral compound with significant importance in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidinone ring with an amino group and a methyl substituent, makes it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a 3-keto-5-methylpyrrolidin-2-one using chiral catalysts or biocatalysts to achieve the desired stereochemistry . The reaction conditions often include mild temperatures and the use of hydrogen gas or other reducing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors to ensure high yield and enantioselectivity . The use of biocatalysts, such as carbonyl reductases, has also been explored for efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in structural biology .

Medicine: Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and modulating biochemical pathways . Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Uniqueness: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one stands out due to its unique combination of an amino group and a pyrrolidinone ring, which provides distinct reactivity and stereochemistry. This makes it a versatile intermediate in the synthesis of various chiral compounds and pharmaceuticals .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(3R,5S)-3-amino-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

SWTNSRXCWULTDK-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)N1)N

Canonical SMILES

CC1CC(C(=O)N1)N

Origin of Product

United States

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